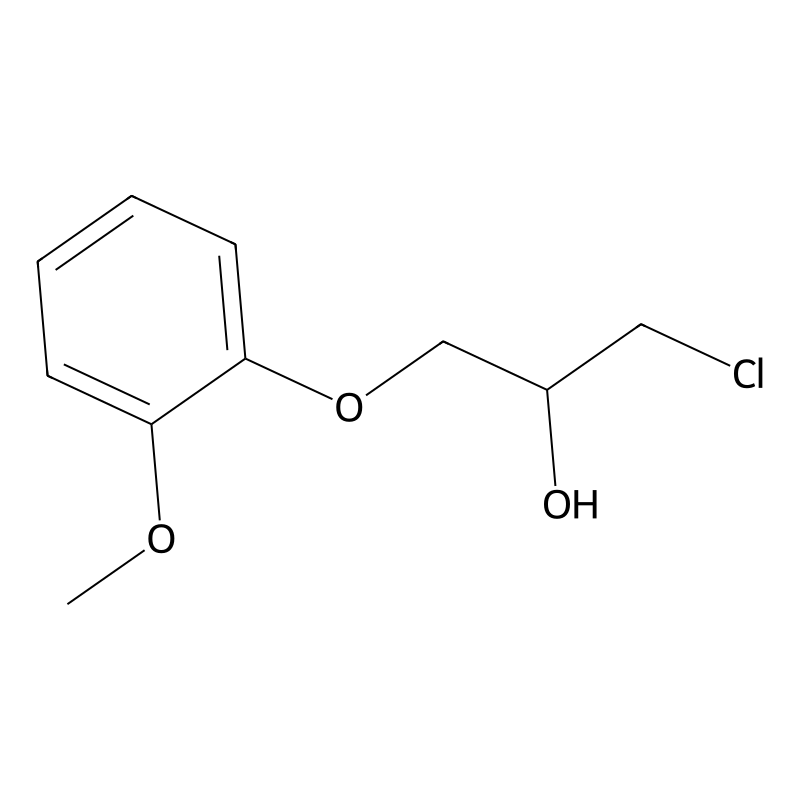2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, also known as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol, is a chemical compound with the molecular formula C₁₀H₁₃ClO₃ and CAS number 25772-81-0. This compound is characterized by the presence of a chloro group and a methoxyphenoxy moiety attached to a propanol backbone, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and chemical synthesis .
Chemical Precursor for Ranolazine Synthesis
2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-, also known as 1-chloro-3-(2-methoxyphenoxy)propan-2-ol, is a chemical precursor used in the synthesis of Ranolazine [, , ]. Ranolazine is a prescription medication used to treat chronic angina (chest pain) [].
Several studies describe using 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- in the manufacturing process for Ranolazine for purposes such as Abbreviated New Drug Application (ANDA) filings with the FDA, toxicity studies, quality control (QC), and analytical studies during commercial production [, ].
The chemical behavior of 2-propanol, 1-chloro-3-(2-methoxyphenoxy)- can be analyzed through several types of reactions:
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols can replace the chlorine atom.
- Esterification: This compound can react with carboxylic acids to form esters, which may have applications in the synthesis of various derivatives.
- Reduction: The compound may also be susceptible to reduction reactions, potentially yielding alcohols or other functional groups depending on the reducing agent used.
These reactions highlight the versatility of 2-propanol, 1-chloro-3-(2-methoxyphenoxy)- in synthetic organic chemistry.
Research indicates that 2-propanol, 1-chloro-3-(2-methoxyphenoxy)- has potential biological activities, particularly in relation to its structural similarity to Ranolazine, a drug used for treating chronic angina. The biological implications may include:
- Antioxidant Activity: The methoxy group may contribute to antioxidant properties.
- Cardiovascular Effects: Given its connection to Ranolazine, it may exhibit effects on cardiac function and metabolism.
- Toxicity Studies: Preliminary studies suggest that it may have a profile requiring careful evaluation in toxicology assessments for drug formulation .
Several synthetic routes are available for producing 2-propanol, 1-chloro-3-(2-methoxyphenoxy)-:
- Alkylation of Phenols: This method involves the alkylation of a phenolic compound with a chloroalkane in the presence of a base.
- Chlorination of Alcohols: The direct chlorination of propanol derivatives can yield the desired chloro compound.
- Coupling Reactions: Utilizing coupling agents to link the methoxyphenoxy group with the propanol backbone through nucleophilic substitution.
These methods allow for the tailored synthesis of this compound for various applications .
2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- has several notable applications:
- Pharmaceutical Development: It serves as an intermediate in synthesizing pharmaceutical compounds, particularly those related to cardiovascular health.
- Research and Development: Used in laboratories for various analytical and quality control studies.
- Chemical Synthesis: Acts as a reagent or building block in organic synthesis due to its reactive chloro group and methoxyphenoxy moiety .
Interaction studies involving 2-propanol, 1-chloro-3-(2-methoxyphenoxy)- focus on its compatibility with other compounds:
- Drug Interactions: Investigating how this compound interacts with other pharmaceuticals could provide insights into its safety and efficacy profiles.
- Chemical Compatibility: Studies assessing its stability and reactivity with various solvents and reagents are crucial for its application in drug formulation.
These studies are essential for understanding how this compound behaves in biological systems and its potential therapeutic uses .
Several compounds share structural similarities with 2-propanol, 1-chloro-3-(2-methoxyphenoxy)-. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ranolazine | C24H33N3O4S | Antianginal agent; structurally similar but more complex. |
| 1-Chloro-3-methoxypropan-2-ol | C4H9ClO2 | Simpler structure; lacks methoxyphenoxy moiety. |
| 1-Chloro-3-(4-methoxyphenyl)propan-2-ol | C10H13ClO3 | Similar phenolic structure; different substituent position. |
The uniqueness of 2-propanol, 1-chloro-3-(2-methoxyphenoxy)- lies in its specific arrangement of functional groups that may impart distinct biological activities and reactivity compared to these similar compounds .








